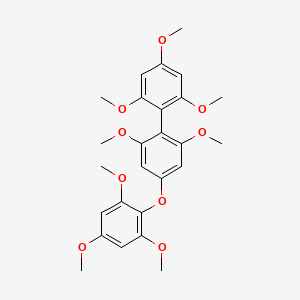
2,2',4,6,6'-Pentamethoxy-4'-(2,4,6-trimethoxyphenoxy)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl is a complex organic compound known for its unique structure and properties. It is synthesized as an octamethyl ether derivative of fucophlorethol A, a polyphenolic compound found in brown algae
Métodos De Preparación
The synthesis of 2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl involves several steps. The key intermediate, 2,2’,6,6’-tetramethoxy-4,4’-dihydroxybiphenyl, is obtained through the vanadium tetrachloride-catalyzed dimerization of 3,5-dimethoxyphenol . This intermediate is then subjected to Ullmann condensation and Hakomori methylation to yield the final product . The reaction conditions typically involve high temperatures and the use of specific catalysts to facilitate the formation of the desired biphenyl structure.
Análisis De Reacciones Químicas
2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include vanadium tetrachloride for dimerization and methyl iodide for methylation . The major products formed from these reactions are typically derivatives of the original compound, with modifications to the methoxy groups or the biphenyl core.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a model compound for studying polyphenolic structures and their reactivity . In medicine, its polyphenolic nature suggests potential antioxidant properties, which could be explored for therapeutic purposes . Additionally, its unique structure makes it a valuable compound for industrial applications, such as the development of new materials or chemical processes .
Mecanismo De Acción
The mechanism of action of 2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl is not fully understood. its polyphenolic structure suggests that it may interact with various molecular targets through hydrogen bonding and hydrophobic interactions . These interactions could influence biological pathways related to oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
Similar compounds to 2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl include other polyphenolic biphenyl derivatives, such as 2,2’,4,4’,6,6’-hexahydroxybiphenyl and 2,3’,4,5’,6-pentahydroxybiphenyl ether . These compounds share similar structural features but differ in the number and position of hydroxyl or methoxy groups . The uniqueness of 2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl lies in its specific arrangement of methoxy groups, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
97049-74-6 |
|---|---|
Fórmula molecular |
C26H30O9 |
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
1,3-dimethoxy-5-(2,4,6-trimethoxyphenoxy)-2-(2,4,6-trimethoxyphenyl)benzene |
InChI |
InChI=1S/C26H30O9/c1-27-15-9-18(29-3)24(19(10-15)30-4)25-20(31-5)13-17(14-21(25)32-6)35-26-22(33-7)11-16(28-2)12-23(26)34-8/h9-14H,1-8H3 |
Clave InChI |
PPBIBCPSGVBIGQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC3=C(C=C(C=C3OC)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


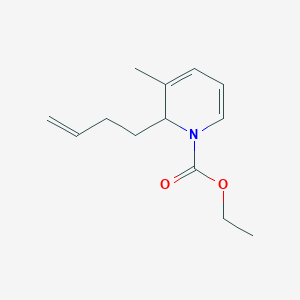

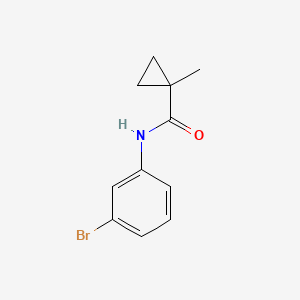
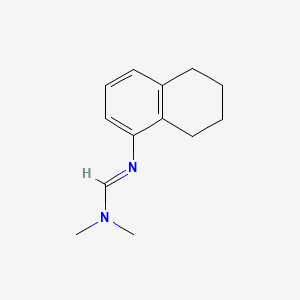
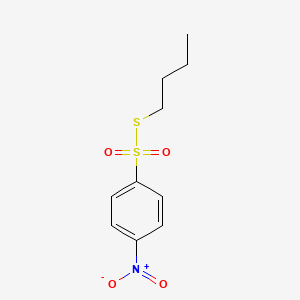
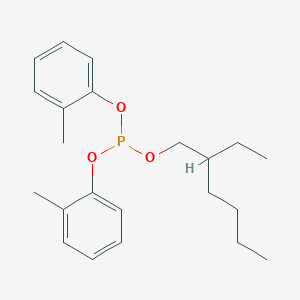
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
oxophosphanium](/img/structure/B14340068.png)
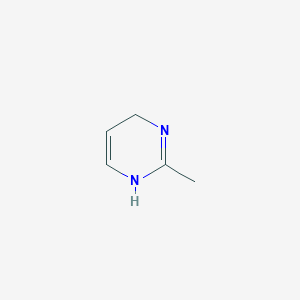
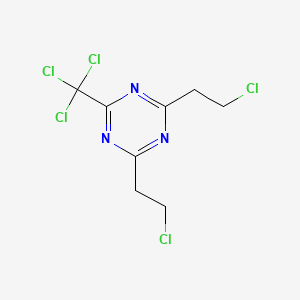

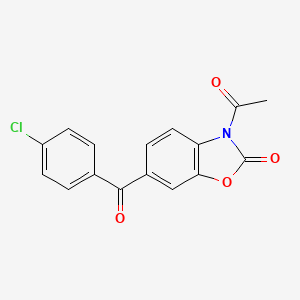
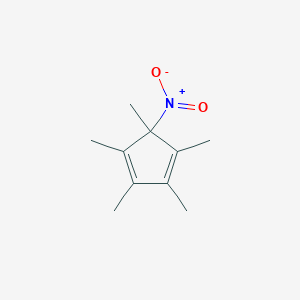
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
